molecular formula C8H6BrNO4 B3031714 5-(Bromomethyl)-2-nitrobenzoic acid CAS No. 63999-90-6

5-(Bromomethyl)-2-nitrobenzoic acid

Cat. No. B3031714
CAS RN: 63999-90-6
M. Wt: 260.04 g/mol
InChI Key: YFVPUXVMPIYZDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the use of brominating agents . For instance, 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .


Chemical Reactions Analysis

Bromomethyl compounds are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The bromomethyl group enhances the electrophilicity of the compound, making it more reactive .

Scientific Research Applications

Suzuki–Miyaura Coupling

5-(Bromomethyl)-2-nitrobenzoic acid can be used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, which can be derived from 5-(Bromomethyl)-2-nitrobenzoic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .

Biochemical Tools

Boronic acids can be used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Therapeutics

Boronic acids have been used in the development of therapeutics . Their interaction with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Separation Technologies

Boronic acids have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Low-Molecular-Weight Hydrogels

5-(Bromomethyl)-2-nitrobenzoic acid can be used in the preparation of low-molecular-weight hydrogels (LMWHs) . LMWHs have emerged as promising materials with potential applications in various research areas. The unique properties of LMWHs, such as cost-effective preparation, easy functionalization, biocompatibility, low toxicity, and ability to respond to external stimuli, make them ideal candidates for different biomedical applications .

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed . It’s important to handle these compounds with care, using appropriate personal protective equipment .

Mechanism of Action

Target of Action

5-(Bromomethyl)-2-nitrobenzoic acid is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic compounds . Therefore, the primary targets of this compound are the organic substrates involved in the Suzuki–Miyaura coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 5-(Bromomethyl)-2-nitrobenzoic acid interacts with its targets through a series of steps . The reaction begins with the oxidative addition of the bromomethyl group to a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where the nitrobenzoic acid group is transferred from boron to the palladium . The reaction concludes with reductive elimination, forming the final product .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic structures from simpler precursors . The reaction is highly versatile and can be used to synthesize a wide range of organic compounds . The downstream effects of this pathway include the production of pharmaceuticals, agrochemicals, and materials for electronics .

Result of Action

The primary result of the action of 5-(Bromomethyl)-2-nitrobenzoic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex structures that are difficult to obtain through other methods .

Action Environment

The action of 5-(Bromomethyl)-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the yield of the final product . Additionally, the stability of the compound can be affected by factors such as temperature, light, and humidity.

properties

IUPAC Name

5-(bromomethyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVPUXVMPIYZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603753
Record name 5-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-2-nitrobenzoic acid

CAS RN

63999-90-6
Record name 5-(Bromomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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